molecular formula C11H11NO3 B8311525 Acetic acid 4-acryloylamino-phenyl ester

Acetic acid 4-acryloylamino-phenyl ester

Cat. No. B8311525
M. Wt: 205.21 g/mol
InChI Key: UKABTHMPCYDAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid 4-acryloylamino-phenyl ester is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetic acid 4-acryloylamino-phenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid 4-acryloylamino-phenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Acetic acid 4-acryloylamino-phenyl ester

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

[4-(prop-2-enoylamino)phenyl] acetate

InChI

InChI=1S/C11H11NO3/c1-3-11(14)12-9-4-6-10(7-5-9)15-8(2)13/h3-7H,1H2,2H3,(H,12,14)

InChI Key

UKABTHMPCYDAMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)NC(=O)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

H2 is bubbled through a solution of 1 (280 mg, 1.54 mmol) and 10 mg of 10% Pd on carbon in 20 ml of MeOH for 1 hr. The catalyst is removed by filtration. Triethylamine (410 μl, 3.08 mmol) is added to the filtrate which was chilled on ice, then acryloyl chloride (250 μl, 3.08 mmol, Aldrich) in 10 ml of dry CH2Cl2 is added dropwise with stirring over 0.5 hr under Ar. The reaction is then allowed to return to ambient temperature, followed by 2 hr of stirring. Anion exchange resin (Bio-Rad, AG-MP1, OH−) (4 equivalents based on acryloyl chloride) is added, the mixture is filtered, and the filtrate is treated with sufficient cation exchange resin (Dowex, 50W×8, H+) to bring the mixture to neutrality (moist pH paper). The resin is removed by filtration, and the solvent is removed by rotary evaporation to yield an off-white solid (268 mg, 85%). ESI-MS (M+H)+: 206.1. 1H-NMR (acetone-d6) δ 9.15 (1H, br, NH), 7.78 (2H, d, J=9.0 Hz, NHCCH), 7.08 (2H, d, J=9.0 Hz, NHCCHCH), 6.55˜6.37 (2H, m, COCHCHH (anti to each other)), 5.75 (1H, dd, J=9.8 and 2.2 Hz, COCHCHH (syn to COCH)), 2.25 (3H, s, CH3).
Name
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
410 μL
Type
reactant
Reaction Step Two
Quantity
250 μL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
85%

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